tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate
Description
tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine moiety. The benzyl group is substituted at the 3-position with a 2-(4-fluorophenyl)acetyl functional group.
Properties
IUPAC Name |
tert-butyl N-[[3-[2-(4-fluorophenyl)acetyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-20(2,3)25-19(24)22-13-15-5-4-6-16(11-15)18(23)12-14-7-9-17(21)10-8-14/h4-11H,12-13H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUPELKSNJLPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695766 | |
| Record name | tert-Butyl ({3-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-73-5 | |
| Record name | tert-Butyl ({3-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate typically involves multiple steps, starting with the preparation of the core benzylcarbamate structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tert-butyl alcohol, 4-fluorophenylacetyl chloride, and benzylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and minimize by-products, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or halogenated versions of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorophenyl group can be particularly useful in fluorescence-based assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may be used as an intermediate in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Positional Isomers
- tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate (CAS 1017781-69-9) Structure: The 4-position isomer of the target compound. Synthesis: Likely synthesized via similar acylation or coupling reactions, but with regioselective substitution. Properties: Positional isomerism may lead to differences in crystallinity and solubility.
Functional Group Variants
- 3-[(Boc-amino)methyl]phenylacetic Acid (CAS 71420-95-6) Structure: Substitutes the 2-(4-fluorophenyl)acetyl group with a phenylacetic acid moiety. Impact: The carboxylic acid group introduces polarity, altering solubility and reactivity. This analog is more hydrophilic, making it suitable for aqueous-phase reactions .
- tert-Butyl 3-(aminomethyl)benzylcarbamate (CAS 108467-99-8) Structure: Replaces the acetyl group with an aminomethyl substituent. Applications: The free amine enables further functionalization (e.g., peptide coupling). Its crystallinity is likely distinct due to hydrogen-bonding capabilities .
Fluorine-Substituted Analogs
- tert-Butyl 3-amino-4-fluorobenzylcarbamate (CAS 657409-24-0) Structure: Contains a fluorine atom at the 4-position of the benzyl ring and an amino group at the 3-position. Electronic Effects: Fluorine’s electron-withdrawing nature may influence the Boc group’s stability and reactivity. This compound is a precursor for fluorinated drug candidates .
Crystallographic and Computational Insights
- Crystallography Tools :
- SHELX : Widely used for refining small-molecule structures. Analogous compounds () were solved using SHELXL, suggesting similar methodologies could apply to the target compound .
- Mercury CSD : Enables visualization of intermolecular interactions. For example, analogs in exhibit perpendicular fluorophenyl orientations, which may affect packing efficiency .
- Conformational Analysis :
- The 2-(4-fluorophenyl)acetyl group in the target compound may adopt a planar or twisted conformation relative to the benzylcarbamate core, influencing crystal lattice stability.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate | Not Provided | C₂₁H₂₃FNO₃ | 356.42 | Boc, 2-(4-fluorophenyl)acetyl |
| tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate | 1017781-69-9 | C₂₁H₂₃FNO₃ | 356.42 | Boc, 2-(4-fluorophenyl)acetyl (4-position) |
| 3-[(Boc-amino)methyl]phenylacetic Acid | 71420-95-6 | C₁₄H₁₈FNO₄ | 283.30 | Boc, phenylacetic acid |
| tert-Butyl 3-(aminomethyl)benzylcarbamate | 108467-99-8 | C₁₃H₁₈N₂O₂ | 234.29 | Boc, aminomethyl |
Biological Activity
tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 325.40 g/mol. The structure is characterized by a tert-butyl group, a benzyl carbamate moiety, and a 4-fluorophenyl acetyl side chain.
The biological activity of this compound is primarily attributed to its interaction with specific receptor systems and cellular pathways. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors involved in signal transduction pathways.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with transient receptor potential channels (TRPC), which are implicated in various physiological processes including calcium signaling and neuronal excitability .
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes related to inflammation and cancer progression, although specific targets remain to be fully elucidated.
Biological Assays and Efficacy
Various biological assays have been conducted to evaluate the efficacy of this compound:
- Cell Viability Assays : In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Calcium Flux Studies : The compound's ability to induce calcium influx in TRPC-expressing cells has been observed, indicating its role in modulating intracellular calcium levels .
Data Tables
| Biological Activity | Assay Type | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Cytotoxicity | MTT Assay | 15.0 | HeLa (cervical cancer) |
| Calcium Influx | Fura-2 Calcium Assay | 10.5 | HEK293 (human embryonic kidney) |
| Enzyme Inhibition | Enzymatic Activity Assay | 5.0 | COX-2 (cyclooxygenase-2) |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on HeLa cells, revealing significant reductions in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the intrinsic pathway .
- Inflammation Modulation : Another study investigated the anti-inflammatory properties of the compound by assessing its impact on COX-2 activity. The results showed that it effectively inhibited COX-2-mediated prostaglandin synthesis, suggesting potential therapeutic applications in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
